![molecular formula C8H15F3N2 B2493391 N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine CAS No. 1154607-86-9](/img/structure/B2493391.png)
N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine often involves multistep synthetic routes. For example, a simple synthesis protocol for N-perfluoroacylated and N-acylated glycals, starting from peracetylated N-acetylneuraminic acid methyl ester, involves sequential direct N-transacylation followed by a C-4 amination, β-elimination, and selective hydrolysis without affecting the sensitive perfluorinated amide (Rota et al., 2012). Another example is the formal [4 + 2] synthesis of piperidin-4-ones from secondary amines via a key gold catalysis, demonstrating the synthetic versatility of piperidine derivatives (Cui, Peng, & Zhang, 2009).
Molecular Structure Analysis
The molecular structure of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine and related compounds is crucial for their chemical reactivity and interaction with biological targets. X-ray diffraction studies provide insights into the structural characteristics of such compounds, explaining their performance as reagents in synthesis or their stability (Olczak et al., 2008).
Chemical Reactions and Properties
The chemical reactivity of N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine encompasses its ability to undergo various organic reactions, forming new bonds or functional groups. For example, the reaction of perfluoro-4-methylpentene-2 with secondary amines like piperidine yields terminal enamines, which are easily hydrolyzed to the corresponding amide, demonstrating the compound's versatility in organic synthesis (Tsukamoto & Ishikawa, 1972).
Scientific Research Applications
Polymer Chemistry Applications
- Polymerization Processes : N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine is involved in Michael addition polymerizations with diacrylamides, leading to novel linear poly(amido amine)s with secondary and tertiary amines in the backbone. These polymerizations exhibit distinct reactivity sequences and molecular weight characteristics (Wang, Liu, Hu, Hong, & Pan, 2005).
DNA Research and Analysis
- DNA Strand Breakage : Studies show that while piperidine, a secondary amine, is used to create strand breaks in DNA at sites of damaged bases, tertiary amines like N-methylpiperidine do not catalyze the formation of strand breaks in alkylated DNA. This highlights the specificity of certain amines in DNA sequencing and damage studies (Mattes, Hartley, & Kohn, 1986).
Organic Synthesis
- Synthesis of N-Heterocycles : In organic synthesis, N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine is used in hydroaminoalkylation reactions, facilitating the synthesis of α- and β-alkylated N-heterocycles. These reactions are notable for their regio- and diastereoselectivity, demonstrating the utility of these amines in creating complex organic structures (Payne, Garcia, Eisenberger, Yim, & Schafer, 2013).
Fluorescence Research
- Fluorescence Properties : Research into the fluorescence properties of enaminenaphthalimides, where N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine derivatives could potentially play a role, has shown strong fluorescence and quantum yields that do not vary significantly with the pKb of the amine. This suggests potential applications in materials science and sensor technology (McAdam, Morgan, Murray, Robinson, & Simpson, 2004).
CO2 Absorption Studies
- CO2 Absorption Characteristics : The compound's derivatives have been studied for their reaction with CO2, particularly assessing the effects of molecular structural variations on CO2 absorption. Such studies are crucial for understanding and developing new materials for carbon capture and environmental applications (Robinson, McCluskey, & Attalla, 2011).
Safety and Hazards
properties
IUPAC Name |
N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-13(6-8(9,10)11)7-2-4-12-5-3-7/h7,12H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAKKDFFIOKBKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(F)(F)F)C1CCNCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine | |
CAS RN |
1154607-86-9 |
Source
|
Record name | N-methyl-N-(2,2,2-trifluoroethyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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